4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol
Description
4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol (C₁₄H₁₁BrN₂O₂, MW 319.15) is a Schiff base ligand characterized by a brominated phenolic core, a methoxy substituent, and a phenylimino group. Its structure enables tridentate coordination via the phenolic oxygen, methoxy oxygen, and imine nitrogen, making it a versatile ligand for metal chelation . Synthesized from 3-bromo-5-methoxysalicylaldehyde and aniline derivatives, it forms stable complexes with transition metals, which are studied for catalytic and materials science applications .
Properties
IUPAC Name |
4-bromo-2-methoxy-6-(phenyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-8-11(15)7-10(14(13)17)9-16-12-5-3-2-4-6-12/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCUYZPXIHPUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol typically involves the condensation of 4-bromo-2-methoxyphenol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are maintained.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Solvents like ethanol or methanol are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenol derivatives with various functional groups.
Scientific Research Applications
4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol (C₁₅H₁₁BrF₃NO₂, MW 374.16): The 3-(trifluoromethyl) group introduces strong electron-withdrawing effects, enhancing ligand stability but reducing solubility in polar solvents. This substituent increases acidity at the phenolic oxygen, favoring deprotonation and metal binding .
- 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol (C₁₄H₁₂BrF₂NO₂, MW 344.15): Fluorine substituents create moderate electron-withdrawing effects and hydrogen-bonding capabilities, influencing crystal packing and intermolecular interactions .
Coordination Behavior and Metal Complex Stability
- The parent compound acts as a tridentate ligand, forming six-membered chelate rings with metals like Cu(II) and Ni(II) .
- 4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol (C₁₉H₁₇BrN₄O₂, MW 437.27): The quinoxaline substituent introduces π-conjugation and additional nitrogen donors, enabling tetradentate coordination and stabilizing higher oxidation states in metal centers .
- 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (C₁₆H₁₇NO₂, MW 255.31): Replacing methoxy with ethoxy increases steric hindrance, reducing ligand flexibility and altering metal-ligand bond angles .
Materials Science
The ligand’s ability to form luminescent lanthanide complexes (e.g., Eu(III) and Tb(III)) is notable. Derivatives with trifluoromethyl groups (e.g., ) show enhanced photostability due to reduced electron density at the coordinating sites .
Comparative Data Table
Biological Activity
4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol, also known as (E)-4-bromo-2-[(phenylimino)methyl]phenol, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial effects, potential applications in cancer treatment, and structural characteristics that influence its activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, a methoxy group, and an imine functional group, which contribute to its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study reported effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Staphylococcus aureus and Escherichia coli, with results showing a clear dose-response relationship.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Cancer Cell Line Testing
In vitro studies on prostate cancer cell lines demonstrated that the compound could inhibit cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP (prostate) | 15 |
| PC3 (prostate) | 20 |
Structural Insights
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability. Additionally, the intramolecular hydrogen bonding observed in polymorphs affects the compound's stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
